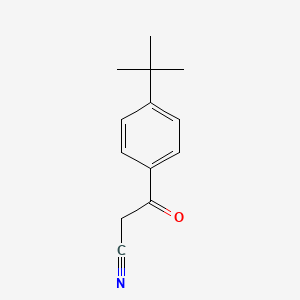

3-(4-Tert-butylphenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFEKFWLCDIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366222 | |

| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39528-62-6 | |

| Record name | 4-(1,1-Dimethylethyl)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39528-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-tert-butylphenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 3-(4-tert-butylphenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and materials science. The synthesis is approached as a two-step process commencing with the Fischer esterification of 4-tert-butylbenzoic acid to yield ethyl 4-tert-butylbenzoate, followed by a base-mediated Claisen condensation with acetonitrile. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and essential characterization data. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for the successful laboratory-scale preparation of this target compound.

Introduction and Strategic Overview

This compound, also known as (p-tert-Butylbenzoyl)acetonitrile[1], is a β-ketonitrile possessing a unique combination of a reactive keto and nitrile functionality, making it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The bulky tert-butyl group imparts specific solubility and steric properties, which can be advantageous in the design of novel chemical entities.

The synthetic strategy detailed herein is centered around the formation of the key carbon-carbon bond between the acyl group and the acetonitrile moiety. A retro-synthetic analysis points towards a Claisen condensation as the most direct and efficient method. This reaction involves the acylation of an enolizable nitrile with an ester.[2]

Our chosen pathway, therefore, involves two primary stages:

-

Esterification: The synthesis of a suitable ester precursor, ethyl 4-tert-butylbenzoate, from the commercially available 4-tert-butylbenzoic acid.

-

Claisen Condensation: The base-catalyzed condensation of the synthesized ester with acetonitrile to furnish the target β-ketonitrile.

This approach is predicated on the reliability and scalability of both the Fischer esterification and the Claisen condensation, making it a practical choice for laboratory synthesis.

Synthesis of the Ester Precursor: Ethyl 4-tert-butylbenzoate

The initial step in our synthetic sequence is the conversion of 4-tert-butylbenzoic acid to its corresponding ethyl ester. The Fischer esterification is the selected method due to its operational simplicity and the use of readily available and inexpensive reagents.[3][4][5][6]

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[5] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the weakly nucleophilic alcohol, in this case, ethanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester and regenerating the acid catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically employed.[5]

Experimental Protocol: Fischer Esterification

Materials:

-

4-tert-butylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylbenzoic acid and an excess of absolute ethanol (typically 4-5 molar equivalents).

-

With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid).

-

Heat the reaction mixture to a gentle reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-tert-butylbenzoate.

-

The crude product can be purified by vacuum distillation to obtain the pure ester as a colorless liquid.

Core Synthesis: Claisen Condensation to this compound

The cornerstone of this synthesis is the Claisen condensation of ethyl 4-tert-butylbenzoate with acetonitrile. This reaction facilitates the formation of the β-ketonitrile scaffold. The choice of a strong, non-nucleophilic base is critical to the success of this transformation to avoid side reactions such as saponification of the ester.

Mechanistic Considerations

The Claisen condensation, in this context, involves the deprotonation of the α-carbon of acetonitrile by a strong base to generate a resonance-stabilized nitrile anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-tert-butylbenzoate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of an ethoxide ion, yielding the desired β-ketonitrile. To drive the reaction to completion, a stoichiometric amount of base is required, as the product, being more acidic than acetonitrile, is deprotonated by the base, shifting the equilibrium.[2] Potassium tert-butoxide is an excellent choice of base for this purpose, as it is highly effective and minimizes the risk of transesterification.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl 4-tert-butylbenzoate

-

Acetonitrile

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a stoichiometric equivalent of potassium tert-butoxide.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

To the stirred suspension, add a solution of acetonitrile (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of ethyl 4-tert-butylbenzoate (1 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Data Presentation

Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |

| Ethyl 4-tert-butylbenzoate | C13H18O2 | 206.28 | 5406-57-5 | Liquid |

| This compound | C13H15NO | 201.26 | 39528-62-6 | Solid[7] |

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | * Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring. |

| * Methylene Protons: A singlet in the region of δ 4.0-4.5 ppm, corresponding to the -CH₂- group flanked by the keto and nitrile groups. | |

| * tert-Butyl Protons: A singlet at approximately δ 1.3 ppm, corresponding to the nine equivalent protons of the tert-butyl group. | |

| ¹³C NMR | * Carbonyl Carbon: A signal in the downfield region (δ > 180 ppm). |

| * Nitrile Carbon: A signal in the region of δ 115-120 ppm. | |

| * Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). | |

| * Methylene Carbon: A signal for the -CH₂- group. | |

| * tert-Butyl Carbons: Signals corresponding to the quaternary and methyl carbons of the tert-butyl group. | |

| IR Spectroscopy (cm⁻¹) | * C≡N stretch: A sharp absorption band around 2250 cm⁻¹. |

| * C=O stretch: A strong absorption band around 1680-1700 cm⁻¹. | |

| * C-H aromatic stretch: Signals above 3000 cm⁻¹. | |

| * C-H aliphatic stretch: Signals below 3000 cm⁻¹. |

Visualizations

Overall Synthesis Pathway

Caption: A two-step synthesis of the target compound.

Experimental Workflow

Caption: The experimental workflow for the synthesis.

Conclusion

The synthetic route detailed in this guide, employing a Fischer esterification followed by a Claisen condensation, represents a reliable and efficient method for the laboratory-scale production of this compound. The protocols provided are based on well-established and understood chemical transformations, ensuring a high degree of reproducibility. By adhering to the experimental procedures and safety precautions outlined, researchers can confidently synthesize this versatile β-ketonitrile for further applications in their respective fields.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79408, Ethyl 4-tert-butylbenzoate.

- University of Colorado, Boulder. (n.d.). The Fischer Esterification.

- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

- Wiley-VCH. (n.d.). Supporting Information.

- California State University, Sacramento. (n.d.). Fischer Esterification Procedure.

- Pharmaffiliates. (n.d.). This compound.

- University of California, Irvine. (n.d.). Fischer Esterification.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Organic Syntheses. (n.d.). α-Formylation of Esters Utilizing Ti-Claisen Condensation.

- Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.

- Cheméo. (n.d.). Ethyl 4-t-butylbenzoate.

- NIST. (n.d.). Ethyl 4-t-butylbenzoate.

- Google Patents. (n.d.). A method for preparing methyl p-tert-butylbenzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information - Visible-Light-Promoted Radical Cross-Coupling.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2024, September 30). The Claisen Condensation Reaction.

- Google Patents. (n.d.). Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound 39528-62-6 [sigmaaldrich.com]

An In-depth Technical Guide to 4-tert-Butylbenzoylacetonitrile: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties and synthetic utility of 4-tert-Butylbenzoylacetonitrile, a key building block in modern organic and medicinal chemistry.

Introduction

4-tert-Butylbenzoylacetonitrile, systematically known as 3-(4-tert-butylphenyl)-3-oxopropanenitrile, is a bifunctional organic molecule belonging to the class of β-ketonitriles. Its structure incorporates a ketone and a nitrile group separated by a methylene bridge, a feature that imparts significant synthetic versatility. The presence of the bulky tert-butyl group on the phenyl ring enhances lipophilicity and influences the molecule's steric and electronic properties, making it a valuable synthon in the development of complex heterocyclic systems and pharmacologically active agents.[1]

While this specific compound is commercially available, detailed peer-reviewed synthetic protocols and comprehensive characterization data are not extensively published. This guide, therefore, synthesizes information from the broader class of benzoylacetonitriles to provide a robust framework for its synthesis, characterization, and application, grounded in established chemical principles.

Physicochemical and Spectroscopic Properties

The properties of 4-tert-Butylbenzoylacetonitrile are dictated by its molecular structure, including the aromatic ring, the ketone, the nitrile, and the active methylene group.

Table 1: Physicochemical Properties of 4-tert-Butylbenzoylacetonitrile

| Property | Value | Source / Notes |

| CAS Number | 39528-62-6 | [2] |

| Molecular Formula | C₁₃H₁₅NO | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | Solid | Expected based on similar compounds and commercial availability[2]. |

| Melting Point | Not reported | Varies for related β-ketonitriles, typically in the range of 80-120 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | General property of β-ketonitriles. |

| pKa (α-protons) | ~10-12 (in DMSO) | Estimated based on benzoylacetonitrile. The methylene protons are acidic due to dual stabilization by the adjacent carbonyl and nitrile groups. |

Spectroscopic Characterization

Full spectral data for 4-tert-Butylbenzoylacetonitrile is not publicly available. However, its characteristic spectroscopic signature can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for 4-tert-Butylbenzoylacetonitrile

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | tert-Butyl (9H) | ~1.3 ppm (s) | Singlet for nine equivalent protons on the tert-butyl group. |

| Methylene (2H) | ~4.0-4.2 ppm (s) | Methylene protons (α-protons) are deshielded by adjacent C=O and C≡N groups. Appears as a singlet in the keto form. | |

| Aromatic (4H) | ~7.5-8.0 ppm (m) | Two sets of doublets (AA'BB' system) typical for a para-substituted benzene ring. | |

| ¹³C NMR | Nitrile (-C≡N) | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Carbonyl (-C=O) | ~190-195 ppm | Characteristic chemical shift for a ketone carbonyl carbon conjugated with an aromatic ring. | |

| IR | Nitrile (-C≡N stretch) | 2200-2260 cm⁻¹ (sharp) | Strong, sharp absorption characteristic of the nitrile group. |

| Carbonyl (C=O stretch) | 1680-1700 cm⁻¹ (strong) | Strong absorption for an aryl ketone. |

Synthesis of 4-tert-Butylbenzoylacetonitrile

The most logical and widely employed method for synthesizing β-ketonitriles like 4-tert-Butylbenzoylacetonitrile is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a nitrile.

Causality in Synthetic Strategy

The Claisen condensation is the method of choice due to the reactivity of the starting materials. A strong, non-nucleophilic base is required to deprotonate the α-carbon of acetonitrile, which has a pKa of approximately 25. This generates a nucleophilic carbanion that can then attack the electrophilic carbonyl carbon of an ester, such as methyl 4-tert-butylbenzoate. An alkoxide base like sodium ethoxide can be used, but stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred to drive the reaction to completion. The choice of an ester with a good leaving group (e.g., methoxide or ethoxide) is crucial for the final elimination step that forms the β-ketonitrile.

Figure 1. Logical workflow for the synthesis of 4-tert-Butylbenzoylacetonitrile via Claisen condensation.

Experimental Protocol: General Procedure for Claisen Condensation

This protocol is a generalized procedure based on established methods for similar reactions and should be optimized for specific laboratory conditions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).

-

Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add acetonitrile (1.5 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 30 minutes at 0 °C to facilitate the formation of the acetonitrile anion.

-

Condensation: Add a solution of methyl 4-tert-butylbenzoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and acidify with 1M HCl until the pH is ~2-3. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Reactivity and Keto-Enol Tautomerism

A defining characteristic of β-ketonitriles is their existence as an equilibrium mixture of keto and enol tautomers. The methylene protons are acidic, allowing for deprotonation to form a resonance-stabilized enolate anion, which can be protonated on either the carbon (to return to the keto form) or the oxygen (to form the enol).

Note: Due to system limitations, the DOT graph for chemical structures cannot be rendered directly. The above script is a template.

Figure 2. Keto-Enol tautomerism of 4-tert-Butylbenzoylacetonitrile, proceeding through a resonance-stabilized enolate intermediate.

For most simple β-ketonitriles, the keto form is thermodynamically favored in solution.[3] However, the enol form is highly reactive and serves as the key nucleophile in many subsequent reactions. The equilibrium can be influenced by solvent polarity, temperature, and pH.

Applications in Medicinal Chemistry and Drug Development

β-Ketonitriles are exceptionally valuable building blocks for the synthesis of heterocyclic compounds, many of which are privileged scaffolds in drug discovery.[1] The dual reactivity of the ketone and nitrile functionalities allows for a variety of cyclization strategies.

A primary application is in the synthesis of pyrimidine and pyridine derivatives. For example, 4-tert-Butylbenzoylacetonitrile can react with amidines or guanidine in a base-catalyzed cyclocondensation reaction to form substituted pyrimidines. Similarly, multicomponent reactions involving an aldehyde, malononitrile (or a β-ketonitrile), and an ammonia source can lead to highly substituted pyridines.[4] These heterocyclic cores are present in a vast number of FDA-approved drugs, including kinase inhibitors, antivirals, and anti-inflammatory agents.

The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and modulate receptor binding affinity. Therefore, 4-tert-Butylbenzoylacetonitrile serves as a key starting material for introducing this beneficial moiety into complex, biologically active molecules.

Safety and Handling

As with all laboratory chemicals, 4-tert-Butylbenzoylacetonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds of this class may be harmful if swallowed or in contact with skin.[2]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- Kamal, A., & Malik, M. S. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(1), 1-25. [Link]

- Pharmaffiliates. (n.d.). This compound.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1853. [Link]

- PubChem. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile.

- PubChem. (n.d.). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile.

- Al-Zahrani, A. A., & El-Gazzar, A. B. A. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of Saudi Chemical Society, 22(8), 967-975. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.

- Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides.

- Organic Syntheses. (n.d.). α-Formylation of Esters using TiCl₄ and N,N,N',N'-Tetramethylethylenediamine.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry.

- The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

- NIST. (n.d.). 4-t-Butylbenzonitrile. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 4-tert-Butylbenzonitrile.

- Hilaris Publisher. (n.d.). Medicinal Chemistry Applications.

- Wang, J., et al. (2019). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 62(21), 9582-9601. [Link]

Sources

An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive overview of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile (CAS No. 39528-62-6), a versatile β-ketonitrile with significant potential in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol, presents a thorough characterization profile including predicted spectroscopic data, and explores the compound's prospective applications in drug discovery. The strategic incorporation of the 4-tert-butylphenyl moiety and the reactive β-ketonitrile functionality positions this molecule as a valuable building block for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Introduction

This compound is a solid organic compound characterized by a central β-ketonitrile core flanked by a 4-tert-butylphenyl group.[1] The β-ketonitrile functional group is a highly versatile synthetic intermediate, serving as a precursor for a wide range of heterocyclic compounds and other valuable scaffolds in pharmaceutical development.[2][3][4] The tert-butyl group, a common motif in medicinal chemistry, can enhance lipophilicity and metabolic stability, and provide steric bulk that can influence a molecule's interaction with biological targets.[5][6][7] This unique combination of a reactive core and a modulating substituent makes this compound a compound of significant interest for the synthesis of novel bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 39528-62-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES | N#CCC(C1=CC=C(C=C1)C(C)(C)C)=O | [1] |

| InChI | 1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8H2,1-3H3 | [1] |

| InChI Key | LKZFEKFWLCDIBF-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Claisen-type condensation reaction between 4'-tert-butylacetophenone and a suitable cyano-ester, such as ethyl cyanoacetate, in the presence of a strong base.[2] This method is a well-established and reliable approach for the formation of β-ketonitriles.[8]

Reaction Mechanism

The reaction proceeds through the formation of a nitrile anion from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 4'-tert-butylacetophenone. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methods for β-ketonitrile synthesis.[8]

Materials:

-

4'-tert-Butylacetophenone

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Reactants: To the stirred suspension, add a solution of 4'-tert-butylacetophenone (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel at room temperature over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and acidify the aqueous layer with 2 M hydrochloric acid to a pH of ~3-4.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Caption: Experimental workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 2H | Ar-H (ortho to C=O) |

| ~7.5 | d | 2H | Ar-H (meta to C=O) |

| ~4.0 | s | 2H | -CH₂-CN |

| 1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~158 | Ar-C (para to C=O) |

| ~133 | Ar-C (ipso to C=O) |

| ~128 | Ar-CH (ortho to C=O) |

| ~126 | Ar-CH (meta to C=O) |

| ~115 | -CN |

| ~35 | -C (CH₃)₃ |

| ~31 | -C(C H₃)₃ |

| ~30 | -C H₂-CN |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch |

| ~2260 | C≡N stretch |

| ~1685 | C=O stretch (aromatic ketone) |

| ~1600 | Aromatic C=C stretch |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 201.12

-

Major Fragmentation Peaks (predicted):

-

m/z = 186: [M - CH₃]⁺

-

m/z = 145: [M - C(CH₃)₃]⁺

-

m/z = 117: [C₆H₄C(CH₃)₃]⁺

-

m/z = 57: [C(CH₃)₃]⁺

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

Role of the β-Ketonitrile Moiety

β-Ketonitriles are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[3] These heterocycles are prevalent in many approved drugs and are known to exhibit a broad range of biological activities. The reactivity of both the ketone and nitrile functionalities allows for diverse chemical transformations, enabling the construction of complex molecular architectures.[4]

Influence of the 4-tert-Butylphenyl Group

The 4-tert-butylphenyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyl group is known to:

-

Increase Lipophilicity: This can enhance membrane permeability and oral absorption.[5]

-

Improve Metabolic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent functional groups from metabolic degradation by cytochrome P450 enzymes.[6][7]

-

Modulate Receptor Binding: The bulky nature of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its target protein.[5]

Potential Therapeutic Areas

Given the prevalence of the core scaffolds that can be synthesized from this compound, potential therapeutic applications could include:

-

Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature heterocyclic cores that can be derived from β-ketonitriles.[3][9]

-

Anti-inflammatory Drugs: The synthesis of selective inhibitors of inflammatory targets such as Janus kinases (JAKs) often utilizes oxopropanenitrile derivatives.[10]

-

Antimicrobial Agents: The development of novel antibacterial and antifungal compounds frequently involves the exploration of diverse heterocyclic scaffolds.[11]

Caption: Logical relationships between the compound's structure and its potential applications.

Conclusion

This compound is a strategically designed molecule that combines a highly reactive synthetic core with a functionality-modulating substituent. Its straightforward synthesis and the versatile chemistry of the β-ketonitrile group make it an attractive starting material for the generation of compound libraries for high-throughput screening. The presence of the 4-tert-butylphenyl moiety offers the potential for improved drug-like properties in its derivatives. This technical guide provides the foundational knowledge for researchers to explore the full potential of this compound in the discovery and development of next-generation therapeutics.

References

- Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.

- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- Organic Syntheses. (n.d.). Procedure 2.

- PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

- Semantic Scholar. (n.d.). Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry.

- ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).

- Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile).

- Organic Syntheses. (n.d.). Procedure 4.

- Organic Syntheses. (n.d.). Procedure 10.

- Organic Chemistry Portal. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles.

- Pharmaffiliates. (n.d.). CAS No : 39528-62-6 | Product Name : this compound.

- ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF.

- National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement.

- Wiley Online Library. (2013). Synthesis and pharmacological screening of novel meso-substituted porphyrin analogs.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues.

Sources

- 1. This compound 39528-62-6 [sigmaaldrich.com]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 3-(4-tert-butylphenyl)-3-oxopropanenitrile, a β-ketonitrile with significant potential in medicinal chemistry and materials science. As a self-validating system, this document not only presents the spectral data but also delves into the rationale behind the spectroscopic techniques and the interpretation of the resulting data. This approach is designed to empower researchers to confidently identify and characterize this molecule and its analogs.

Due to the limited availability of published, raw spectroscopic data for this compound, this guide will utilize the extensively documented spectral data of its parent compound, benzoylacetonitrile, as a foundational reference. The expected spectral modifications arising from the introduction of a para-tert-butyl group will be expertly extrapolated based on established principles of substituent effects in spectroscopy. This comparative methodology provides a robust framework for understanding the spectroscopic properties of the title compound.

Molecular Structure and Key Spectroscopic Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural components are a para-substituted benzene ring, a ketone carbonyl group, a methylene group, and a nitrile group. Each of these moieties contributes characteristic signals in various spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 MHz or higher field NMR spectrometer.

Interpretation and Expected Chemical Shifts:

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (CH₃) | ~1.35 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| Methylene (CH₂) | ~4.0-4.2 | Singlet (s) | 2H | These protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |

| Aromatic (Ha) | ~7.5-7.6 | Doublet (d) | 2H | These protons are ortho to the electron-donating tert-butyl group and are expected to be slightly more shielded than Hb. |

| Aromatic (Hb) | ~7.9-8.0 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing benzoyl group and are deshielded, appearing further downfield. |

Causality Behind Experimental Choices:

-

Choice of Solvent (CDCl₃): Deuterated chloroform is a common choice for NMR as it is relatively inert, dissolves a wide range of organic compounds, and has a single residual solvent peak at 7.26 ppm that is easily identifiable.[1]

-

Internal Standard (TMS): Tetramethylsilane provides a sharp, singlet reference signal at 0 ppm, which is upstream of most organic proton signals, preventing spectral overlap.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation and Expected Chemical Shifts:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule, confirming the molecular formula's carbon count.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃) | ~31 | The nine equivalent methyl carbons appear as a single, shielded signal. |

| tert-Butyl (quaternary C) | ~35 | The quaternary carbon of the tert-butyl group. |

| Methylene (CH₂) | ~28-30 | This carbon is situated between the carbonyl and nitrile groups. |

| Nitrile (CN) | ~115-120 | The carbon of the nitrile group is characteristically found in this region. |

| Aromatic (Ca) | ~126 | Aromatic carbons ortho to the tert-butyl group. |

| Aromatic (Cb) | ~129 | Aromatic carbons ortho to the benzoyl group. |

| Aromatic (Cipso-tBu) | ~158 | The aromatic carbon directly attached to the tert-butyl group. |

| Aromatic (Cipso-CO) | ~133 | The aromatic carbon directly attached to the carbonyl group. |

| Carbonyl (C=O) | ~190-195 | The ketone carbonyl carbon is significantly deshielded and appears far downfield. |

Self-Validating System:

The combination of ¹H and ¹³C NMR data provides a powerful cross-validation. The number of signals in each spectrum corresponds to the number of unique proton and carbon environments, respectively. The integration in the ¹H NMR confirms the proton count for each signal, and the chemical shifts in both spectra are consistent with the electronic effects of the neighboring functional groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Interpretation of Key Vibrational Frequencies:

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C-H stretch (aromatic) | 3100-3000 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong | Arises from the C-H bonds of the tert-butyl and methylene groups.[2] |

| C≡N stretch (nitrile) | 2260-2210 | Medium, Sharp | A highly characteristic and diagnostic peak for the nitrile functional group.[3] |

| C=O stretch (ketone) | ~1685 | Strong, Sharp | The strong absorption of the conjugated ketone carbonyl is a prominent feature. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| C=C stretch (aromatic) | 1600-1450 | Medium | A series of absorptions characteristic of the benzene ring. |

| C-H bend (alkane) | 1470-1350 | Medium | Bending vibrations of the tert-butyl and methylene groups. |

| C-H out-of-plane bend (aromatic) | 900-675 | Strong | The pattern of these bands can provide information about the substitution pattern on the benzene ring. For a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region. |

Visualization of the Spectroscopic Workflow:

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol:

The sample can be introduced into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source or, if volatile enough, via a gas chromatography (GC) inlet with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and molecular formula confirmation.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Formation Mechanism |

| 201 | [M]⁺ | Molecular ion |

| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 144 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical (α-cleavage). This is expected to be a major fragment. |

| 105 | [C₆H₄COC(CH₃)₃]⁺ | Formation of the stable 4-tert-butylbenzoyl cation. This is often the base peak for such compounds.[4] |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation.[4] |

| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl cation. |

Visualization of the Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. The principles and expected data outlined in this guide serve as a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science. By understanding the causality behind the spectroscopic data, scientists can confidently apply these techniques to characterize novel compounds and accelerate their research endeavors.

References

- PubChem. Benzoylacetonitrile.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]

- Chemistry LibreTexts.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- NIST Chemistry WebBook. Benzyl nitrile. [Link]

- Oregon State University.

- Jasperse, C.

- Govindaraju, V., & Young, K. (2013). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 26(12), 1737-1748. [Link]

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- University of Calgary. Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide to 3-(4-Tert-butylphenyl)-3-oxopropanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical exploration of 3-(4-tert-butylphenyl)-3-oxopropanenitrile, a versatile β-ketonitrile with significant potential in synthetic chemistry and drug discovery. This guide moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind its synthesis and its functional role as a chemical building block. As Senior Application Scientists, our goal is to provide not just the "what" but the "why," empowering researchers to confidently utilize this compound in their own discovery pipelines. Every piece of data and every protocol herein is presented with the aim of ensuring reproducibility and fostering innovation.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-tert-butylbenzoylacetonitrile, is an aromatic β-ketonitrile. Its structure is characterized by a central propanenitrile backbone, with a ketone at the β-position and a 4-tert-butylphenyl group attached to the carbonyl carbon. This unique arrangement of functional groups—a reactive methylene, a nitrile, and a ketone—makes it a highly valuable and versatile synthon in organic chemistry.[1][2][3] The bulky tert-butyl group often imparts favorable properties such as increased solubility in organic solvents and can play a role in modulating biological activity by interacting with hydrophobic pockets in target proteins.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| CAS Number | 39528-62-6 | [] |

| Appearance | White to off-white solid | Assumed from related compounds |

| Purity | ≥97% (Commercially available) | [] |

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Synthesis Protocol: Claisen Condensation

The most common and efficient method for synthesizing β-ketonitriles like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a nitrile. In this specific case, ethyl 4-tert-butylbenzoate serves as the ester component, and acetonitrile provides the reactive α-proton and nitrile functionality.

Mechanistic Insight

The Claisen condensation proceeds through a series of well-understood steps, as illustrated below. The choice of a strong, non-nucleophilic base is critical. Sodium ethoxide or sodium hydride are commonly used. The base must be strong enough to deprotonate the α-carbon of acetonitrile, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the β-ketonitrile. A stoichiometric amount of base is required because the product is more acidic than the starting nitrile and is deprotonated, driving the reaction to completion.

Sources

- 1. 1,3-diphenylpropan-1-one (1083-30-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-Hydroxy-2-methylpropiophenone (7473-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butylbenzoylacetonitrile

Introduction

4-tert-Butylbenzoylacetonitrile, also known as 3-(4-tert-butylphenyl)-3-oxopropanenitrile, is a specialized organic compound of interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a bulky tert-butyl group, a benzoyl moiety, and a reactive nitrile group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical characteristics, outlines the standard methodologies for their determination, and discusses the expected spectroscopic features that are fundamental to its characterization. This document is intended for professionals in drug development and chemical research who require a detailed understanding of this compound for synthesis, quality control, and application development.

Molecular Structure and Identification

The unique properties of 4-tert-Butylbenzoylacetonitrile are derived directly from its molecular architecture. It consists of a p-substituted benzene ring with a tert-butyl group and a benzoylacetonitrile side chain. The tert-butyl group provides steric bulk and increases lipophilicity, while the keto-nitrile moiety offers multiple sites for chemical modification.

Caption: Standard workflow for the characterization of a synthesized solid organic compound.

Melting Point Determination

The melting point is a critical indicator of purity.

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thomas-Hoover or digital Mel-Temp).

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid. A narrow melting range (< 2 °C) is indicative of high purity.

Infrared (IR) Spectrum Acquisition

For a solid sample, the IR spectrum is typically obtained using one of the following methods:

-

KBr Pellet Method:

-

A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) in an agate mortar.

-

The fine powder is compressed under high pressure in a die to form a transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

-

-

Attenuated Total Reflectance (ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded as the IR beam reflects through the crystal and interacts with the sample surface. This method requires minimal sample preparation.

-

Conclusion

4-tert-Butylbenzoylacetonitrile is a solid organic compound with a molecular weight of 201.26 g/mol . While comprehensive experimental data on its physical properties are limited in publicly accessible literature, its well-defined chemical structure allows for reliable prediction of its spectroscopic characteristics. The presence of nitrile, ketone, and p-substituted aromatic moieties provides a unique spectral fingerprint that is crucial for its identification and quality assessment in research and development settings. The standard analytical workflows described herein provide a robust framework for the experimental validation of these properties, ensuring scientific integrity and reproducibility.

References

Sources

"3-(4-Tert-butylphenyl)-3-oxopropanenitrile" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS No. 39528-62-6). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and their implications for its solubility. We will explore theoretical solubility predictions grounded in molecular structure, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors influencing its dissolution. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently and accurately characterize this compound for their specific applications.

Introduction and Compound Overview

This compound is a solid organic compound featuring a β-ketonitrile functional group attached to a tert-butyl substituted phenyl ring.[1] Its molecular structure is a key determinant of its behavior in various solvent systems. As an intermediate in organic synthesis, its solubility is a critical parameter for reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its solubility is not merely an academic exercise but a prerequisite for its effective application in both laboratory and industrial settings.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39528-62-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | N#CCC(C1=CC=C(C=C1)C(C)(C)C)=O | [1] |

Theoretical Solubility Profile & Drug-Likeness Assessment

A preliminary, yet insightful, prediction of a compound's solubility can be derived from its molecular structure, applying the foundational principle of "like dissolves like."

-

Structural Analysis: The molecule possesses both non-polar and polar characteristics. The large tert-butylphenyl group imparts significant non-polar, lipophilic character. Conversely, the ketone (C=O) and nitrile (C≡N) groups introduce polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.

-

Aqueous Solubility Prediction: The dominant non-polar surface area from the tert-butylphenyl ring suggests that aqueous solubility will be low. While the nitrile and ketone moieties can act as hydrogen bond acceptors with water, this is unlikely to overcome the hydrophobicity of the large hydrocarbon portion.

-

Organic Solvent Solubility Prediction: The compound is expected to exhibit significantly higher solubility in a range of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is anticipated due to favorable van der Waals interactions with the tert-butylphenyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the ketone and nitrile groups, while their organic nature accommodates the non-polar regions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as hydrogen bond donors to the compound's acceptor sites, though the non-polar bulk remains a factor.

-

Lipinski's Rule of Five Analysis

To contextualize the compound's properties within a drug development framework, we can apply Lipinski's Rule of Five, a guideline for evaluating the "drug-likeness" of a chemical compound for oral administration.

Table 2: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value (Rule) | Assessment | Rationale |

| Molecular Weight | < 500 Da | Pass | 201.26 g/mol |

| Hydrogen Bond Donors | ≤ 5 | Pass | 0 (No O-H or N-H bonds) |

| Hydrogen Bond Acceptors | ≤ 10 | Pass | 2 (Carbonyl Oxygen, Nitrile Nitrogen) |

| Calculated logP | < 5 | Pass (Estimated) | Estimated to be ~2.5-3.5* |

*Based on XLogP3 values for structurally similar compounds like 3-(3-tert-butyl-4-methoxyphenyl)-3-oxopropanal (2.9) and 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile (~2.3), a value in this range is a reasonable scientific estimation.

Guiding Principles: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two different, yet complementary, measurements: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer. It reflects the compound's solubility under non-equilibrium conditions and is highly relevant for early-stage discovery, where it predicts potential issues in high-concentration screening assays. The resulting solution can be supersaturated.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium. It is the "gold standard" measurement, critical for late-stage development, formulation, and biopharmaceutical classification.

The workflow for selecting the appropriate solubility assay is outlined below.

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[1]

Objective: To determine the maximum equilibrium concentration of the compound in a chosen solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed or filter the supernatant using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate mobile phase or solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility via Laser Nephelometry

This high-throughput method is ideal for rapid screening in aqueous buffers.

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Rapidly add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).

-

Measurement: Measure the light scattering in each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.

Key Factors Influencing Solubility

Solvent Selection

The choice of solvent is the most critical factor. Based on the theoretical analysis, a screening panel should include solvents from different classes to establish a comprehensive profile.

Table 3: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Good | Solubilizes the non-polar tert-butylphenyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good to High | Strong dipole interactions with ketone/nitrile groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Can act as H-bond donors to the compound. |

| Aqueous Buffer | PBS (pH 7.4) | Low | Dominated by the hydrophobic character of the molecule. |

Temperature

For most solid organic compounds, solubility increases with temperature. This relationship is due to the endothermic nature of dissolving most solids, where heat provides the energy needed to overcome the crystal lattice forces. When performing solubility studies, especially thermodynamic measurements, maintaining and reporting a constant temperature is essential for reproducibility. For applications like cooling crystallization, characterizing the solubility at a range of temperatures is necessary.

pH Considerations

The solubility of ionizable compounds is highly dependent on pH. However, this compound does not contain any strongly acidic or basic functional groups that would ionize under typical aqueous pH conditions (pH 1-10). The α-protons adjacent to the carbonyl and nitrile groups are weakly acidic but would require a very strong base for deprotonation. Therefore, its solubility is expected to be largely independent of pH in most research and development contexts.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally related compounds necessitate careful handling.

-

Physical Hazard: The compound is a combustible solid.[1] Avoid creating dust, and keep away from ignition sources.

-

Health Hazards: Based on the SDS for 4-tert-butylphenol, a structural component, related compounds can cause skin irritation and serious eye damage. It is prudent to assume this compound may have similar properties.

-

Environmental Hazards: Supplier information indicates a Water Hazard Class 3 (WGK 3), signifying it is severely hazardous to water.[1] Prevent release into the environment.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Use a lab coat.

-

Handle in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a compound with a dual physicochemical nature: a large non-polar region and distinct polar functional groups. This structure results in low predicted aqueous solubility but favorable solubility in a wide range of common organic solvents. Its adherence to Lipinski's Rule of Five suggests good underlying ADME properties. This guide provides the theoretical framework and detailed, actionable protocols for researchers to accurately quantify both its kinetic and thermodynamic solubility. By applying the shake-flask and nephelometry methods described, and by carefully considering the influence of solvent and temperature, scientists can generate the robust and reliable data needed to advance their research and development objectives.

References

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- CK-12 Foundation. (2025). Physical Properties of Aldehydes and Ketones.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- Fiveable. (n.d.). Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-567.

- Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses.

- Hoerr, C. W., Harwood, H. J., & Ralston, A. W. (1955). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Organic Chemistry, 20(5), 456-463.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- C-DAC. (2020). Safety data sheet.

- Fiveable. (n.d.). pH and Solubility - AP Chem.

- Chemguide. (n.d.). an introduction to nitriles.

- Chemistry LibreTexts. (2023). Physical Properties of Nitriles.

- CPAChem. (2022). Safety data sheet.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile.

- PubChem. (n.d.). 3-(3-Tert-butyl-4-methoxyphenyl)-3-oxopropanal.

- ResearchGate. (n.d.). Solubility comparison in acetonitrile.

- PubChem. (n.d.). 3-(4-Amino-2-nitrophenyl)-3-oxopropanenitrile.

- PubChem. (n.d.). Benzoylacetonitrile.

- Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility.

- Khan Academy. (n.d.). Solubility of organic compounds.

- askIITians. (n.d.). How does pH affect solubility?.

- ChemHelp ASAP. (2021). ADME & Lipinski's rules for drugs [Video]. YouTube.

- American Laboratory. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.

- BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Chad's Prep. (2022). 17.6 pH Effects on Solubility [Video]. YouTube.

- Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 733-736.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3).

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

The Dual Reactivity of 4-tert-Butylbenzoylacetonitrile: An In-depth Technical Guide for Synthetic Chemists

This guide provides a comprehensive technical exploration of the reactivity of the nitrile group in 4-tert-Butylbenzoylacetonitrile, a versatile β-ketonitrile intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this molecule, offering not just procedural outlines but also the underlying scientific principles that govern its transformations. We will explore the delicate interplay of the electron-withdrawing benzoyl and nitrile functionalities, the steric influence of the bulky tert-butyl group, and the synthetic utility of the activated methylene bridge.

Molecular Architecture and Electronic Landscape

4-tert-Butylbenzoylacetonitrile, with the CAS Number 39528-62-6, possesses a unique structural framework that dictates its chemical reactivity.[1] The molecule is characterized by a central active methylene group flanked by a strongly electron-withdrawing benzoyl group and a nitrile group. This arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by even weak bases to form a resonance-stabilized carbanion.

The bulky 4-tert-butyl group on the phenyl ring primarily exerts a steric influence, which can modulate the accessibility of reagents to the carbonyl and nitrile functionalities. Electronically, the tert-butyl group is a weak electron-donating group, which has a minor impact on the overall electron-withdrawing nature of the benzoyl moiety.

The core reactivity of 4-tert-Butylbenzoylacetonitrile can be understood through the lens of its keto-enol tautomerism. In solution, an equilibrium exists between the keto form and the enol form, with the keto form generally being more stable. However, the presence of the enol tautomer is crucial for many of its reactions.

Caption: Keto-enol tautomerism of 4-tert-Butylbenzoylacetonitrile.

Reactions at the Nitrile Group

The electron-deficient carbon atom of the nitrile group in 4-tert-Butylbenzoylacetonitrile is a key site for nucleophilic attack, leading to a variety of important chemical transformations.

Hydrolysis to β-Ketoamides and Carboxylic Acids

Conceptual Protocol for Acid-Catalyzed Hydrolysis:

-

Dissolution: Dissolve 4-tert-Butylbenzoylacetonitrile in a suitable solvent mixture, such as aqueous ethanol.

-

Acidification: Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Heating: Heat the reaction mixture to reflux to facilitate the hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base.

-

Extraction and Purification: Extract the product with an organic solvent, followed by drying and purification by chromatography or recrystallization to yield 4-tert-butylbenzoylacetamide.

Reduction to β-Amino Ketones

The reduction of the nitrile group provides access to valuable β-amino ketones, which are important synthons in medicinal chemistry.[2] Catalytic hydrogenation or the use of chemical reducing agents can achieve this transformation. The choice of reducing agent is critical to selectively reduce the nitrile without affecting the ketone functionality.

Conceptual Protocol for Catalytic Hydrogenation:

-

Catalyst Preparation: Prepare a slurry of a suitable catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in a solvent like ethanol or methanol.

-

Reaction Setup: In a high-pressure reactor, dissolve 4-tert-Butylbenzoylacetonitrile in the chosen solvent and add the catalyst slurry. To suppress the formation of secondary and tertiary amine by-products, ammonia or an ammonium salt can be added.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring.

-

Work-up and Purification: After the reaction, filter off the catalyst and concentrate the filtrate. The resulting β-amino ketone can be purified by crystallization or chromatography.

| Reducing Agent | Typical Conditions | Product | Notes |

| H₂/Raney Ni | Ethanol, NH₃, elevated pressure and temperature | 3-amino-1-(4-tert-butylphenyl)propan-1-one | Ammonia helps to minimize side reactions. |

| H₂/Pd/C | Methanol, elevated pressure | 3-amino-1-(4-tert-butylphenyl)propan-1-one | A versatile catalyst for nitrile reduction. |

| Sodium Borohydride/CoCl₂ | Methanol | 3-amino-1-(4-tert-butylphenyl)propan-1-one | A milder chemical reduction method. |

Table 1: Common reagents for the reduction of the nitrile group in β-ketonitriles.

Caption: General workflow for the reduction of the nitrile group.

Cycloaddition and Cyclization Reactions: Building Heterocyclic Scaffolds

The bifunctional nature of 4-tert-Butylbenzoylacetonitrile makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in drug discovery.

Synthesis of Pyrazoles

The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles. This reaction proceeds through a condensation-cyclization sequence.

Conceptual Protocol for Pyrazole Synthesis:

-

Reaction Setup: Dissolve 4-tert-Butylbenzoylacetonitrile in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine to the solution.

-

Reaction Conditions: The reaction can often be performed at room temperature or with gentle heating.

-

Product Isolation: The pyrazole product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Caption: Synthetic pathway to pyrazoles.

Synthesis of Pyrimidines

Pyrimidines can be synthesized from β-ketonitriles through condensation with amidines, a reaction known as the Pinner pyrimidine synthesis.[3][4] This method provides a straightforward route to highly substituted pyrimidine rings.

Conceptual Protocol for Pyrimidine Synthesis: